REACTION_CXSMILES
|
[Li]CCCC.[CH2:6]([O:8][C:9]1[CH:14]=[C:13](I)[C:12]([F:16])=[CH:11][C:10]=1[CH3:17])[CH3:7].[B:18](OC)([O:21]C)[O:19]C>C1COCC1>[CH2:6]([O:8][C:9]1[C:10]([CH3:17])=[CH:11][C:12]([F:16])=[C:13]([B:18]([OH:21])[OH:19])[CH:14]=1)[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
18.01 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
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C(C)OC1=C(C=C(C(=C1)I)F)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.72 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3.25 h at −78° C.
|
Duration
|
3.25 h
|
Type
|
CUSTOM
|
Details
|
then quenched by slow addition of 1M HCl (115 ml)
|
Type
|
ADDITION
|
Details
|
diluted with water (115 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium metabisulfite soln (250 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The almost colourless solution was evaporated to a cream solid
|
Type
|
CUSTOM
|
Details
|
dried rt/vac/1 h (wt=6.2 g)
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
This solid was stirred with Et2O/iso-hexane (1:1) (40 ml)
|
Type
|
FILTRATION
|
Details
|
filtered under suction
|
Type
|
WASH
|
Details
|
washed with the mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
iso-hexane, dried rt/vac/overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=CC(=C(C1)B(O)O)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |